molecular formula C20H20N2O2S B2662700 3-cyano-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 1797726-82-9

3-cyano-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No.: B2662700
CAS No.: 1797726-82-9
M. Wt: 352.45
InChI Key: NVJUHFFXVKMNPS-UHFFFAOYSA-N
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Description

3-cyano-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide is an organic compound that features a benzamide core with a cyano group and a phenylthio-substituted tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and reagents would be chosen for their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzamide core can undergo various substitution reactions, particularly at the cyano group or the phenylthio group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidizing the phenylthio group.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can reduce the cyano group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the benzamide core.

Major Products

    Oxidation: Sulfoxides or sulfones from the phenylthio group.

    Reduction: Primary amines from the cyano group.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-cyano-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide can be used as a building block for more complex molecules. Its functional groups allow for further derivatization and incorporation into larger molecular frameworks.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore

Medicine

Medicinally, compounds with similar structures have been explored for their anti-inflammatory, anticancer, and antimicrobial properties. The specific activity of this compound would depend on its interaction with biological targets.

Industry

In industry, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, where its unique functional groups provide desirable properties.

Mechanism of Action

The mechanism of action for 3-cyano-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyano group could act as an electrophile, while the benzamide core might engage in hydrogen bonding or hydrophobic interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-N-(phenylmethyl)benzamide: Lacks the tetrahydropyran ring and phenylthio group.

    N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide: Lacks the cyano group.

    3-cyano-N-(4-(phenylthio)phenyl)benzamide: Contains a phenyl ring instead of the tetrahydropyran ring.

Uniqueness

3-cyano-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide is unique due to the combination of its functional groups

Properties

IUPAC Name

3-cyano-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c21-14-16-5-4-6-17(13-16)19(23)22-15-20(9-11-24-12-10-20)25-18-7-2-1-3-8-18/h1-8,13H,9-12,15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJUHFFXVKMNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CC(=C2)C#N)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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